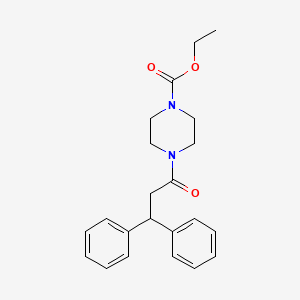![molecular formula C19H20ClN3O2 B3570842 N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B3570842.png)
N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide
描述
N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound belongs to the class of inhibitors that target the Bruton's tyrosine kinase (BTK) pathway, which is involved in the regulation of immune responses and cell proliferation.
作用机制
TAK-659 targets the N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide pathway, which plays a critical role in the regulation of immune responses and cell proliferation. N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is involved in the activation and differentiation of B-cells. TAK-659 inhibits the activity of N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide by binding to its active site, which prevents the downstream signaling events that lead to cell proliferation and survival. This mechanism of action makes TAK-659 a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects on cancer cells and immune cells. In cancer cells, TAK-659 inhibits the activity of N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, which leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways. This results in the inhibition of cell proliferation, survival, and migration, which are key processes in cancer progression. In immune cells, TAK-659 inhibits the activation and differentiation of B-cells, which reduces the production of autoantibodies and pro-inflammatory cytokines. This results in the reduction of inflammation and autoimmune responses, which are key processes in autoimmune diseases.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments, such as its high potency and selectivity for N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, its favorable safety and efficacy profiles, and its potential therapeutic applications in various types of cancer and autoimmune diseases. However, TAK-659 also has some limitations, such as its low solubility and stability, which can affect its bioavailability and pharmacokinetics. These limitations can be overcome by using various formulation and delivery strategies, such as nanoparticle-based formulations and prodrug strategies.
未来方向
There are several future directions for the research and development of TAK-659, such as the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection and monitoring, and the combination with other therapeutic agents for synergistic effects. TAK-659 can also be tested in other types of cancer and autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, where the N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide pathway is also involved in disease pathogenesis. Furthermore, TAK-659 can be used as a tool compound for studying the role of N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in various biological processes, such as immune cell signaling and cancer progression.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancer and autoimmune diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmune responses. TAK-659 has also been tested in clinical trials for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), and has shown favorable safety and efficacy profiles.
属性
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-14(24)21-18-8-3-2-7-17(18)19(25)23-11-9-22(10-12-23)16-6-4-5-15(20)13-16/h2-8,13H,9-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPPYJTXSDSQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




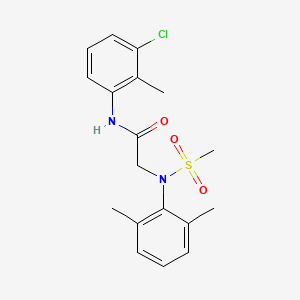
![N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3570784.png)
![3-(4-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B3570798.png)
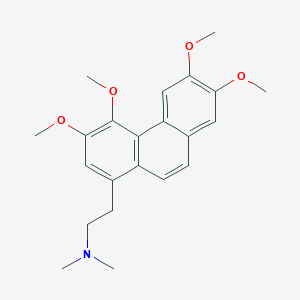
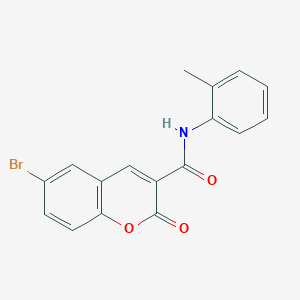
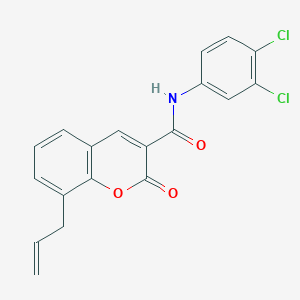
![N-(5-methyl-3-isoxazolyl)-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3570824.png)
![1-benzyl-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B3570829.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3570833.png)


![1-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B3570854.png)
